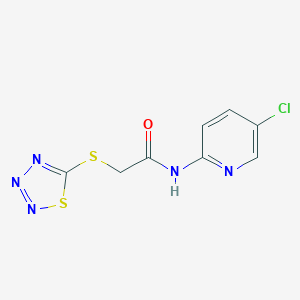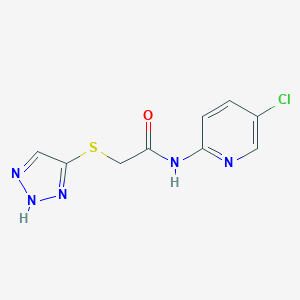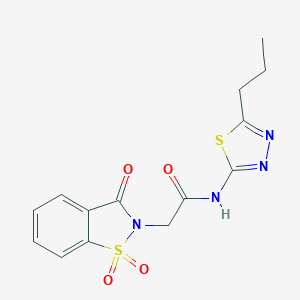![molecular formula C18H21NO3 B249492 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide](/img/structure/B249492.png)
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide, also known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPA is a white crystalline powder that belongs to the class of amides and has a molecular weight of 347.46 g/mol.
Mécanisme D'action
The exact mechanism of action of 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including GABA and glutamate. 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide has been shown to enhance the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and muscle relaxation. It has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide in lab experiments is its ability to produce consistent and reproducible results. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide is its relatively low solubility in water, which can make it challenging to administer in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide. One area of interest is the development of new drugs based on the structure of 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide, which could have improved pharmacological properties and reduced side effects. Another potential direction is the investigation of the long-term effects of 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide on the central nervous system, particularly with regards to its potential for abuse and addiction. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide involves the reaction of 2-methoxyphenylacetic acid with 2-methylphenol and 2-chloroethyl ether in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs.
Propriétés
Nom du produit |
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H21NO3/c1-14-8-6-7-11-16(14)22-13-12-19-18(20)17(21-2)15-9-4-3-5-10-15/h3-11,17H,12-13H2,1-2H3,(H,19,20) |
Clé InChI |
WZHMDWMGTKLYIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCNC(=O)C(C2=CC=CC=C2)OC |
SMILES canonique |
CC1=CC=CC=C1OCCNC(=O)C(C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)

![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)

![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)